methyl 2-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
METHYL 2-[2-(2-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a quinoline and thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[2-(2-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process often starts with the preparation of the quinoline and thiophene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include sodium nitrite, potassium iodide, and various catalysts such as piperidine and triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[2-(2-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the quinoline and thiophene rings
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Piperidine, triethylamine, and other bases
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced forms of the compound .
Scientific Research Applications
METHYL 2-[2-(2-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Could be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of METHYL 2-[2-(2-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline and thiophene moieties. These interactions can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as quinoline-2-carboxylate and quinoline-4-carboxylate.
Thiophene derivatives: Including thiophene-2-carboxylate and thiophene-3-carboxylate
Uniqueness
METHYL 2-[2-(2-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its combined quinoline and thiophene structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C25H19ClN2O3S |
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Molecular Weight |
462.9 g/mol |
IUPAC Name |
methyl 2-[[2-(2-chlorophenyl)quinoline-4-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C25H19ClN2O3S/c1-31-25(30)22-16-9-6-12-21(16)32-24(22)28-23(29)17-13-20(15-8-2-4-10-18(15)26)27-19-11-5-3-7-14(17)19/h2-5,7-8,10-11,13H,6,9,12H2,1H3,(H,28,29) |
InChI Key |
WZSLRYGCMKLVQW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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